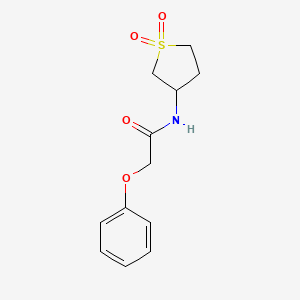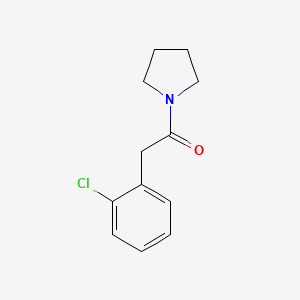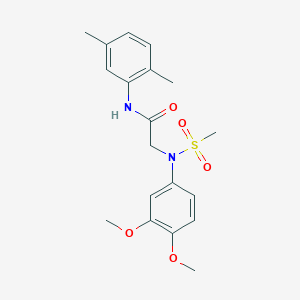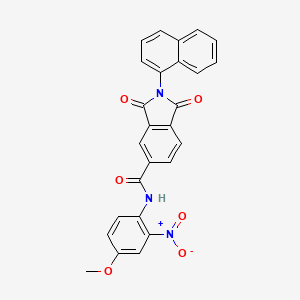![molecular formula C21H22N2O6 B5050401 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE](/img/structure/B5050401.png)
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE is an organic compound with a complex structure, featuring both nitro and carbamoyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a methyl-substituted benzene ring, followed by the introduction of an oxoethyl group. The final step involves the formation of the carbamoyl butanoate moiety through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the oxoethyl group yields a carboxylic acid.
科学研究应用
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.
相似化合物的比较
Similar Compounds
- 2-METHYL-4-NITROPHENYL N- (4-METHYL-3-NITROPHENYL)CARBAMATE
- 4-NITROPHENYL 2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE
Uniqueness
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 4-[(3-METHYLPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-14-5-3-6-17(11-14)22-20(25)7-4-8-21(26)29-13-19(24)16-10-9-15(2)18(12-16)23(27)28/h3,5-6,9-12H,4,7-8,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFOTYHJWJFTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5050321.png)
![N-[(3-chlorophenyl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B5050327.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)

![[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B5050363.png)

![(5Z)-3-ethyl-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5050375.png)



![[4-(Benzylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B5050397.png)
![N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5050414.png)

